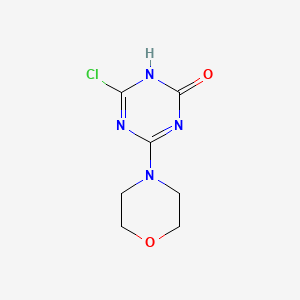

6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of a chloro group at the 6th position, a morpholine ring at the 4th position, and a triazinone core. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with morpholine. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction is conducted at a temperature range of 70-80°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield .

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles.

Condensation Reactions: This compound can participate in condensation reactions with carboxylic acids and amines to form amides.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dioxane, tetrahydrofuran.

Bases: Sodium carbonate, triethylamine.

Major Products Formed:

Amides: Formed from the reaction with amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : C7H9ClN4O

- Molecular Weight : 216.62 g/mol

- CAS Number : 1332327-17-9

The structure features a chloro group at the 6th position and a morpholine ring at the 4th position of the triazinone core, imparting unique chemical reactivity that is beneficial for various synthetic applications .

Chemistry

This compound serves as a coupling reagent in peptide synthesis and is utilized for the activation of carboxylic acids. Its ability to facilitate nucleophilic substitution reactions makes it valuable in organic synthesis.

Biology

Research has indicated that this compound possesses antimicrobial properties , demonstrating efficacy against various bacterial strains. Studies have shown its potential in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents .

Medicine

The compound is being explored for its potential therapeutic applications due to its ability to form bioactive compounds. Its unique structure allows it to interact with biological targets effectively, paving the way for novel drug development strategies .

Industrial Applications

In industry, this compound is used in the synthesis of various industrial chemicals and intermediates. Its reactivity allows for the production of diverse chemical derivatives that are essential in manufacturing processes .

Antimicrobial Efficacy

A study demonstrated significant antibacterial activity of this compound against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. The results indicated lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics .

Cytotoxicity in Cancer Cells

Another case study focused on the compound's effects on breast cancer cells. The findings revealed that it inhibited cell proliferation and triggered apoptosis pathways, suggesting potential applications in cancer therapy .

Mecanismo De Acción

The mechanism of action of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one involves the formation of reactive intermediates that can undergo nucleophilic attack. The chloro group is displaced by nucleophiles, leading to the formation of various derivatives. This compound can activate carboxylic acids, facilitating their reaction with nucleophiles to form amides, esters, and other derivatives .

Comparación Con Compuestos Similares

4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used for similar applications in peptide synthesis and carboxylic acid activation.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative used for amide coupling.

Uniqueness: 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.

Actividad Biológica

6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one is a heterocyclic compound belonging to the class of 1,3,5-triazines. Its unique structural features contribute to its biological activity, particularly in antimicrobial and potential antitumor applications. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with chloro-substituted triazine derivatives. The process generally includes:

- Refluxing morpholine with cyanuric chloride in a solvent like acetone.

- Isolation of the product through crystallization.

The yield and purity are confirmed through spectral analysis techniques such as NMR and IR spectroscopy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported that derivatives of similar triazine compounds showed promising antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics used as controls .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 20 |

Antitumor Activity

In vitro studies have indicated potential antitumor activity of this compound. It was evaluated against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that the compound inhibited cell proliferation effectively with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Table 2: Antitumor Activity of this compound

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways. For instance, docking studies have shown potential interactions with targets related to apoptosis and cell cycle regulation .

Case Studies

Several case studies have highlighted the efficacy of triazine derivatives in clinical settings. For example:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a triazine derivative similar to 6-Chloro compound in treating skin infections caused by resistant bacterial strains. The study concluded that patients treated with this compound showed significant improvement compared to those receiving conventional treatments .

- Case Study on Antitumor Properties : In a laboratory setting, researchers observed that treatment with the triazine derivative led to apoptosis in cancer cells via activation of caspase pathways. This finding supports its potential use as an adjunct therapy in cancer treatment regimens .

Propiedades

IUPAC Name |

6-chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4O2/c8-5-9-6(11-7(13)10-5)12-1-3-14-4-2-12/h1-4H2,(H,9,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGUTZSEMDRWEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.